

# Spectroscopic Profile of Dichloroacetic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: Dichloroacetic anhydride

Cat. No.: B1195690

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **dichloroacetic anhydride**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

## Core Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for **dichloroacetic anhydride** (CAS No: 4124-30-5).[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Nuclear Magnetic Resonance (NMR) Data

### <sup>1</sup>H NMR Spectrum

Chemical Shift (ppm)	Multiplicity	Solvent	Instrument	Source
Not specified in search results	Singlet (predicted)	Not specified in search results	Varian A-60D	PubChem <a href="#">[4]</a>

### <sup>13</sup>C NMR Spectrum

Chemical Shift (ppm)	Solvent	Source
Not specified in search results	Not specified in search results	W. Bremser BASF Ludwigshafen (1974) via PubChem[4]

## Infrared (IR) Spectroscopy Data

The infrared spectrum of **dichloroacetic anhydride** exhibits characteristic absorption bands corresponding to its functional groups.

Technique	Key Absorption Bands (cm <sup>-1</sup> )	Source
FTIR (Neat)	Not specified in search results	Sigma-Aldrich via PubChem[4]
ATR-IR	Not specified in search results	Aldrich via PubChem[4]

## Experimental Protocols

Detailed experimental parameters for the acquisition of the referenced spectra are not fully available in the public domain. However, the following outlines the general methodologies for obtaining NMR and IR spectra for a compound like **dichloroacetic anhydride**.

### NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the molecular structure of a compound. For **dichloroacetic anhydride**, both <sup>1</sup>H and <sup>13</sup>C NMR spectra are informative.

- **Sample Preparation:** A small amount of **dichloroacetic anhydride** is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>). The concentration is typically in the range of 5-25 mg/mL. It is critical to use a dry solvent due to the reactivity of the anhydride.
- **Instrumentation:** The spectra are acquired on an NMR spectrometer, such as a Varian A-60D or a more modern high-field instrument.[4]
- **Data Acquisition:**

- For  $^1\text{H}$  NMR, the spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a wider spectral width is used (typically 0-220 ppm). Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane - TMS, or the residual solvent peak).

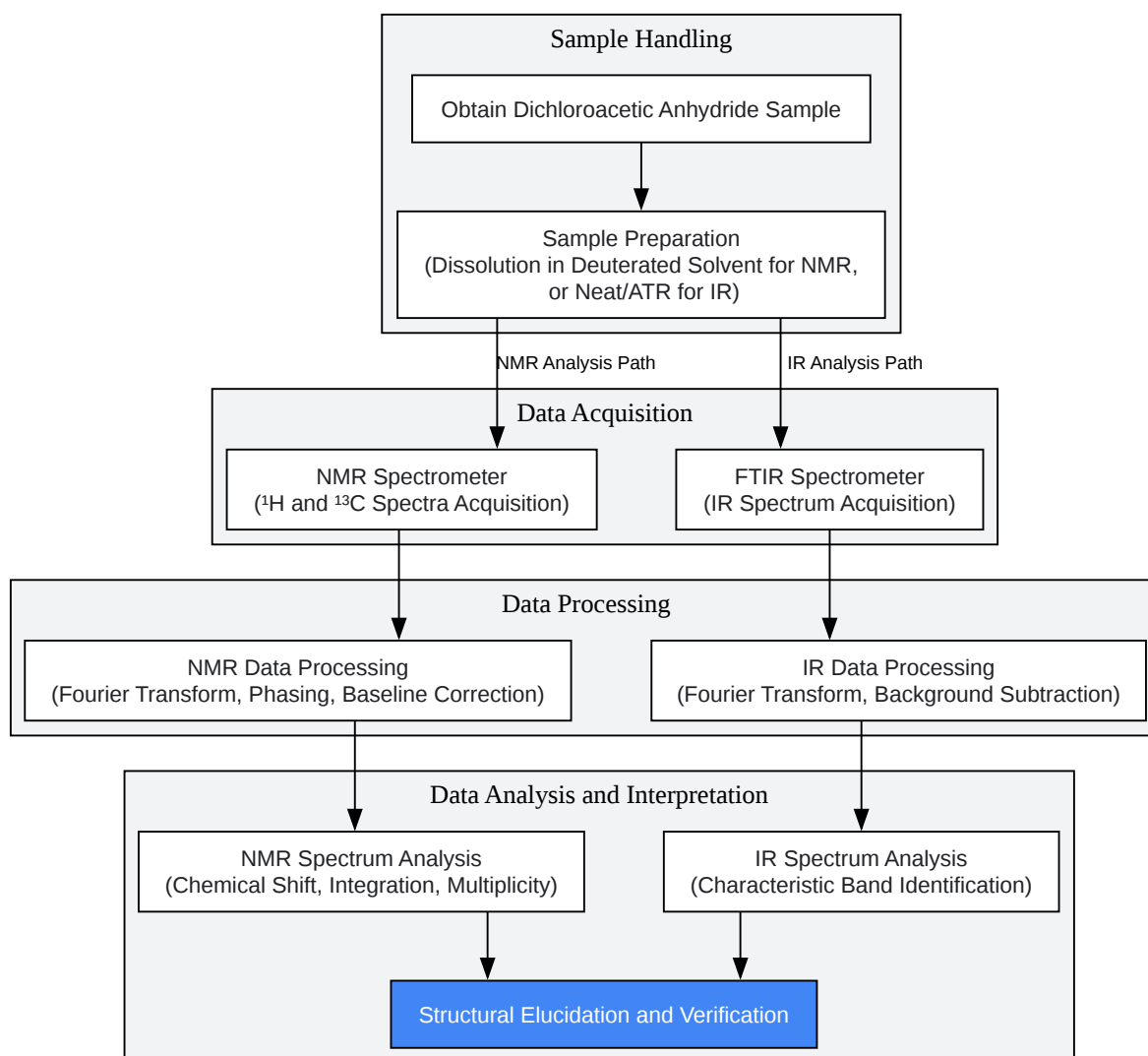
## Infrared (IR) Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- Sample Preparation:
  - Neat (for liquids): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).<sup>[4]</sup>
  - Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium). This technique is suitable for both liquids and solids and requires minimal sample preparation.<sup>[4]</sup>
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). A background spectrum (of the empty salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **dichloroacetic anhydride**.



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## Workflow for Spectroscopic Analysis

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## References

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